2-hydroxy-3a-(3-nitrophenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-HYDROXY-3A-(3-NITROPHENYL)-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[1,2-a][1,3]benzimidazole core structure, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-3A-(3-NITROPHENYL)-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitrophenyl-substituted precursor with a suitable benzimidazole derivative under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-3A-(3-NITROPHENYL)-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can lead to the formation of nitroso or nitro derivatives .
Scientific Research Applications
2-HYDROXY-3A-(3-NITROPHENYL)-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-HYDROXY-3A-(3-NITROPHENYL)-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities.
Imidazole Derivatives: Widely studied for their therapeutic potential
Uniqueness
2-HYDROXY-3A-(3-NITROPHENYL)-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE is unique due to its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H11N3O4 |
---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
2-hydroxy-3a-(3-nitrophenyl)-4H-pyrrolo[1,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H11N3O4/c20-14-9-16(10-4-3-5-11(8-10)19(22)23)17-12-6-1-2-7-13(12)18(16)15(14)21/h1-9,17,20H |
InChI Key |
VJXADKDYIADNKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3(N2C(=O)C(=C3)O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.